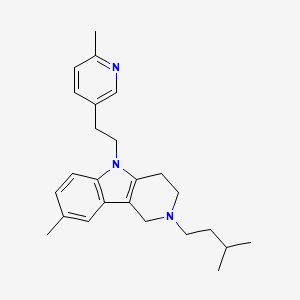
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4'-phenylacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chloro and hydroxy group, and an acetophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and 4’-phenylacetophenone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps: The 5-chloro-8-hydroxyquinoline is first activated by the base, followed by nucleophilic substitution with 4’-phenylacetophenone to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its biological activity.
Pathways Involved: It may inhibit enzymes by binding to their active sites or interfere with cellular processes by chelating essential metal ions.
相似化合物的比较
Similar Compounds
5,7-Dichloro-8-quinolinol: Another quinoline derivative with similar structural features but different substitution patterns.
2-[(5-Chloro-8-hydroxy-7-quinolinyl)amino]-1-(4-chlorophenyl)-2-hydroxyethanone: A closely related compound with a different phenyl substitution.
Uniqueness
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
属性
CAS 编号 |
25912-22-5 |
|---|---|
分子式 |
C23H17ClN2O3 |
分子量 |
404.8 g/mol |
IUPAC 名称 |
2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H17ClN2O3/c24-18-13-19(22(28)20-17(18)7-4-12-25-20)26-23(29)21(27)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,23,26,28-29H |
InChI 键 |
VYOAZYSLWRAWSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC3=CC(=C4C=CC=NC4=C3O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)
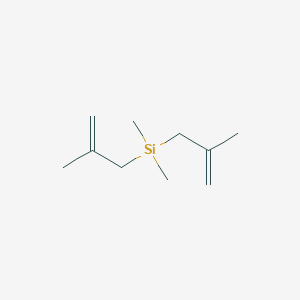
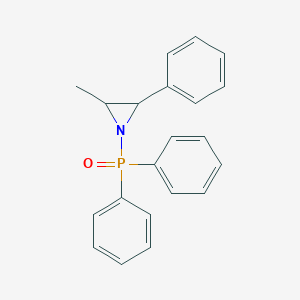



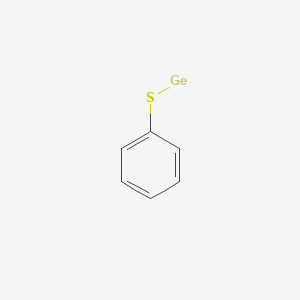
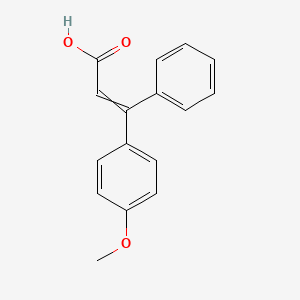

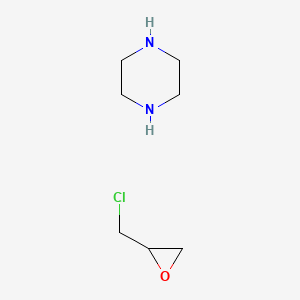

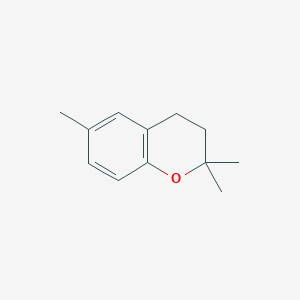
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
